![molecular formula C22H14IN B12521479 4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline CAS No. 668981-28-0](/img/structure/B12521479.png)
4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline is a complex organic compound characterized by its unique structure, which includes an iodine atom attached to a phenyl ring through an ethynyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Step 1: Synthesis of 4-iodophenylacetylene
Reagents: 4-iodobenzene, acetylene gas
Catalysts: Palladium(II) acetate, copper(I) iodide
Solvent: Tetrahydrofuran (THF)
Conditions: Inert atmosphere, room temperature
-
Step 2: Coupling with 4-ethynylaniline
Reagents: 4-iodophenylacetylene, 4-ethynylaniline
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products
Oxidation: Quinones, phenols
Reduction: Amines, hydrocarbons
Substitution: Azides, nitriles
Wissenschaftliche Forschungsanwendungen
4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and iodine groups can facilitate these interactions by providing sites for hydrogen bonding, hydrophobic interactions, and halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Bromophenyl)ethynyl]pyridine
- Hexakis {4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene
Uniqueness
4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline is unique due to the presence of the iodine atom, which can participate in halogen bonding and enhance the compound’s reactivity and binding affinity. This makes it a valuable compound for applications requiring specific interactions with molecular targets.
Eigenschaften
CAS-Nummer |
668981-28-0 |
|---|---|
Molekularformel |
C22H14IN |
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
4-[2-[4-[2-(4-iodophenyl)ethynyl]phenyl]ethynyl]aniline |
InChI |
InChI=1S/C22H14IN/c23-21-13-9-19(10-14-21)7-5-17-1-3-18(4-2-17)6-8-20-11-15-22(24)16-12-20/h1-4,9-16H,24H2 |
InChI-Schlüssel |
RBOZWBJPJRPEBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C#CC3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)
![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)
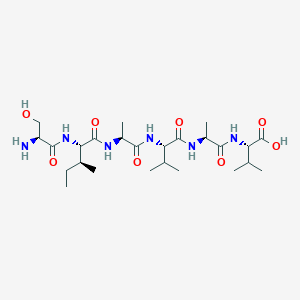
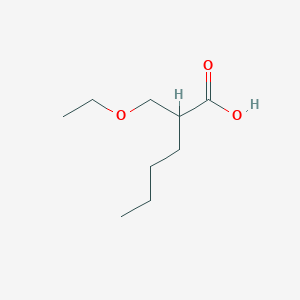

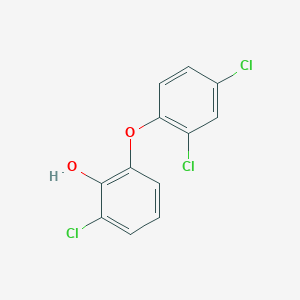
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
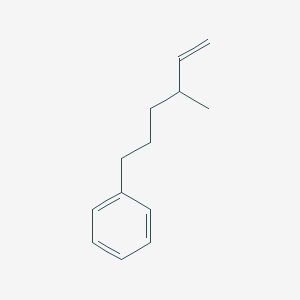
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
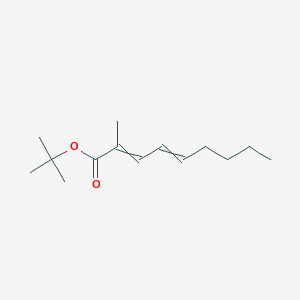
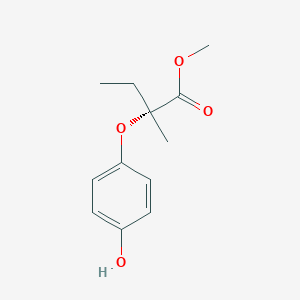
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)


